Cas no 1806485-45-9 (4-Ethyl-3-(2-oxopropyl)mandelic acid)

4-Ethyl-3-(2-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 4-Ethyl-3-(2-oxopropyl)mandelic acid
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- インチ: 1S/C13H16O4/c1-3-9-4-5-10(12(15)13(16)17)7-11(9)6-8(2)14/h4-5,7,12,15H,3,6H2,1-2H3,(H,16,17)
- InChIKey: MJXYIONTTKTTPN-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1C=CC(CC)=C(CC(C)=O)C=1
計算された属性
- せいみつぶんしりょう: 236.10485899 g/mol
- どういたいしつりょう: 236.10485899 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 236.26
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-Ethyl-3-(2-oxopropyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027857-500mg |
4-Ethyl-3-(2-oxopropyl)mandelic acid |
1806485-45-9 | 97% | 500mg |
782.40 USD | 2021-06-17 | |
Alichem | A015027857-250mg |
4-Ethyl-3-(2-oxopropyl)mandelic acid |
1806485-45-9 | 97% | 250mg |
489.60 USD | 2021-06-17 | |
Alichem | A015027857-1g |
4-Ethyl-3-(2-oxopropyl)mandelic acid |
1806485-45-9 | 97% | 1g |
1,504.90 USD | 2021-06-17 |
4-Ethyl-3-(2-oxopropyl)mandelic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
4-Ethyl-3-(2-oxopropyl)mandelic acidに関する追加情報
Recent Advances in the Study of 4-Ethyl-3-(2-oxopropyl)mandelic acid (CAS: 1806485-45-9)
4-Ethyl-3-(2-oxopropyl)mandelic acid (CAS: 1806485-45-9) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This mandelic acid derivative exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and potential mechanisms of action, shedding light on its relevance in drug discovery and development.
The synthesis of 4-Ethyl-3-(2-oxopropyl)mandelic acid has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a novel catalytic approach using palladium-based catalysts, which significantly improved the efficiency of the reaction. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.
Pharmacological evaluations of 4-Ethyl-3-(2-oxopropyl)mandelic acid have revealed its potent anti-inflammatory and antioxidant properties. In vitro assays demonstrated its ability to inhibit key inflammatory mediators such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, its antioxidant activity was found to be comparable to that of established antioxidants like ascorbic acid, making it a candidate for further investigation in oxidative stress-related disorders.
Mechanistic studies have provided insights into the compound's mode of action. A 2024 paper in Bioorganic & Medicinal Chemistry Letters proposed that 4-Ethyl-3-(2-oxopropyl)mandelic acid interacts with specific cellular targets, including the NF-κB signaling pathway, to exert its anti-inflammatory effects. Molecular docking simulations further supported these findings, indicating strong binding affinities for key proteins involved in inflammation and oxidative stress.
Despite these promising results, challenges remain in the development of 4-Ethyl-3-(2-oxopropyl)mandelic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. However, the compound's unique properties and demonstrated activities position it as a valuable lead molecule for further optimization and preclinical evaluation.
In conclusion, recent research on 4-Ethyl-3-(2-oxopropyl)mandelic acid (CAS: 1806485-45-9) has highlighted its potential as a multifunctional therapeutic agent. Advances in synthesis, pharmacological profiling, and mechanistic understanding have laid a solid foundation for its continued exploration in drug development. Future studies should focus on addressing the remaining challenges to fully realize its therapeutic potential.
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